molecular formula C11H15NO2 B14843689 2-(Aminomethyl)-4-(cyclopropylmethoxy)phenol

2-(Aminomethyl)-4-(cyclopropylmethoxy)phenol

Cat. No.: B14843689
M. Wt: 193.24 g/mol
InChI Key: AXMBRQYMMFFAGV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(cyclopropylmethoxy)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(cyclopropylmethoxy)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-hydroxybenzylamine with cyclopropylmethyl bromide, followed by the introduction of the aminomethyl group through reductive amination. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and secondary amines.

    Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

2-(Aminomethyl)-4-(cyclopropylmethoxy)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the aminomethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.

    4-(Cyclopropylmethoxy)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-4-methoxyphenol: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to variations in steric and electronic effects.

Uniqueness

2-(Aminomethyl)-4-(cyclopropylmethoxy)phenol is unique due to the presence of both the aminomethyl and cyclopropylmethoxy groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(aminomethyl)-4-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C11H15NO2/c12-6-9-5-10(3-4-11(9)13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7,12H2

InChI Key

AXMBRQYMMFFAGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)O)CN

Origin of Product

United States

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